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Compound Name: FAP-IN-2 TFA

Cat. No.: B10861711 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of FAP-IN-2 TFA, a Fibroblast Activation Protein

(FAP) inhibitor, against other notable FAP inhibitors. The data presented herein is intended to

facilitate informed decisions in the selection of targeting agents for cancer-associated

fibroblasts (CAFs).

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally

expressed in healthy adult tissues but is significantly upregulated on cancer-associated

fibroblasts (CAFs) in the tumor microenvironment of a majority of epithelial cancers. This

differential expression makes FAP an attractive target for diagnostic imaging and therapeutic

interventions. FAP-IN-2 TFA is a technetium-99m labeled isonitrile-containing derivative of a

potent FAP inhibitor, designed for tumor imaging. Its specificity is crucial for minimizing off-

target effects and maximizing diagnostic accuracy.

Comparative Analysis of FAP Inhibitor Specificity
The following table summarizes the inhibitory potency (IC50 and Ki) of various FAP inhibitors,

providing a quantitative comparison of their affinity for FAP. Lower values indicate higher

potency. The data has been compiled from multiple preclinical studies.
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Inhibitor Name
Chemical
Scaffold

IC50 (nM) for
human FAP

Ki (nM) for
human FAP

Selectivity
Notes

FAP-IN-2 TFA
Quinoline Azide-

based

Data not

available

Data not

available

The quinolone

azide-based

scaffold exhibits

>1000-fold

affinity for FAP

over other serine

proteases like

DPPII, DPP IV,

DPP 9, and

PREP.

OncoFAP
Small Organic

Ligand
16.8 0.68

Ultra-high affinity

for both human

and murine FAP.

[1]

UAMC1110 Not Specified Subnanomolar Not available

Considered a

highly potent and

selective FAP

inhibitor.

ARI-3099

N-(pyridine-4-

carbonyl)-d-Ala-

boroPro

36 ± 4.8 Not available

Highly selective

over dipeptidyl

peptidases

(DPPs) (>100-

fold) and prolyl

oligopeptidase

(PREP) (360-

fold).[2]

natGa-SB02055

(R)-pyrrolidin-2-

yl-boronic acid-

based

0.41 ± 0.06 Not available
High FAP binding

affinity.[3][4]

natGa-SB04028

(R)-pyrrolidin-2-

yl-boronic acid-

based

13.9 ± 1.29 Not available

Moderate FAP

binding affinity.[3]

[4]
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N-(4-quinolinoyl)-

Gly-boroPro
Quinoline-based 3.7 ± 0.2 Not available

High FAP binding

affinity.[3]

N-acetyl-D-Ala-

boroPro

Acetylated amino

acid-boroPro
2900 ± 600 350

Modest potency

and specificity for

FAP over PREP.

[3]

FAP Signaling in Cancer-Associated Fibroblasts
FAP expression on CAFs is not merely a marker but an active participant in tumorigenesis. It

influences the tumor microenvironment through various signaling pathways, contributing to

immune suppression and tumor progression. One such pathway involves the activation of

STAT3 and subsequent production of CCL2, which recruits myeloid-derived suppressor cells

(MDSCs).

Cancer-Associated Fibroblast (CAF) Tumor Microenvironment

FAP uPAR FAK
activates

Src JAK2 STAT3 p-STAT3
phosphorylation

CCL2
upregulates

MDSC Recruitment Immunosuppression
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FAP-mediated STAT3-CCL2 signaling pathway in CAFs.

Experimental Protocols
Protocol for Assessing FAP Inhibitor Specificity using a Fluorogenic Assay

This protocol outlines a typical enzymatic assay to determine the inhibitory potential of a

compound against FAP.

Reagent Preparation:

Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 140 mM NaCl, and 1 mg/ml BSA).

[5]
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Reconstitute recombinant human FAP (rhFAP) enzyme in the assay buffer to a desired

concentration (e.g., 0.1 ng/µl).[6]

Prepare a stock solution of the fluorogenic FAP substrate (e.g., Z-Gly-Pro-AMC) in DMSO.

Prepare serial dilutions of the test inhibitor (e.g., FAP-IN-2 TFA) and known reference

inhibitors in the assay buffer.

Assay Procedure:

In a 384-well black microplate, add a small volume (e.g., 2 µl) of each inhibitor dilution.[6]

Add the rhFAP enzyme solution (e.g., 14 µl) to each well and incubate for a predefined

period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.[5]

Initiate the enzymatic reaction by adding the FAP substrate solution to each well.

Include control wells with enzyme and substrate but no inhibitor (positive control) and

wells with substrate only (negative control).

Data Acquisition and Analysis:

Measure the fluorescence intensity at appropriate excitation (e.g., 380 nm) and emission

(e.g., 460 nm) wavelengths over time using a microplate reader.[6]

Calculate the rate of substrate cleavage for each inhibitor concentration.

Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data

to a dose-response curve to determine the IC50 value.

Workflow for FAP Inhibitor Specificity Evaluation
The development and validation of a specific FAP inhibitor follows a multi-step process, from

initial screening to in vivo validation.
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Discovery & Screening

Preclinical Evaluation

Validation

Compound Synthesis / Library Screening

Primary Enzymatic Assay (FAP)
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General workflow for assessing FAP inhibitor specificity.
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In conclusion, while specific IC50 and Ki values for FAP-IN-2 TFA are not readily available in

the public domain, the high selectivity of its underlying quinolone azide-based scaffold for FAP

over other related proteases is well-documented. For researchers and drug developers, the

choice of a FAP inhibitor should be guided by a comprehensive evaluation of its potency,

selectivity, pharmacokinetic properties, and the specific application, whether for diagnostic

imaging or therapeutic intervention. The experimental protocols and workflows provided in this

guide offer a framework for such evaluations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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